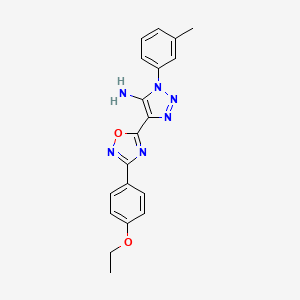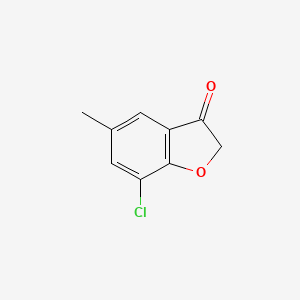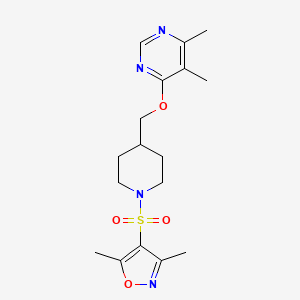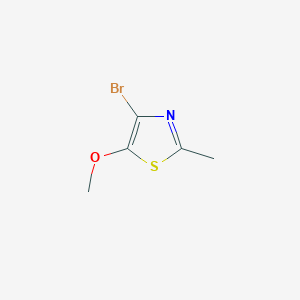
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 . This compound is characterized by the presence of a cyclopentyl ring substituted with hydroxy and hydroxymethyl groups, and an amide linkage to a butyramide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide typically involves the following steps:
Formation of the cyclopentyl ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of hydroxy and hydroxymethyl groups: Hydroxylation and hydroxymethylation reactions are employed to introduce the hydroxy and hydroxymethyl groups onto the cyclopentyl ring.
Amide formation: The final step involves the reaction of the substituted cyclopentyl ring with butyric acid or its derivatives to form the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial methods include:
Batch processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.
Continuous flow processing: Employing continuous flow reactors to enhance reaction efficiency and product consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy and hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The amide linkage can also play a role in stabilizing the compound’s conformation and enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide can be compared with other similar compounds, such as:
N-(3-hydroxycyclopentyl)butyramide: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
N-(4-hydroxy-3-(hydroxymethyl)cyclopentyl)butyramide: Positional isomer with different substitution pattern, potentially leading to different chemical and biological properties.
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)acetamide: Contains an acetamide group instead of a butyramide group, which may influence its chemical behavior and applications.
This compound stands out due to its unique combination of functional groups and structural features, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-3-10(14)11-8-4-7(6-12)9(13)5-8/h7-9,12-13H,2-6H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXDOIYFRYMNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CC(C(C1)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2877373.png)
![ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate](/img/structure/B2877374.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2877376.png)
![3-cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea](/img/structure/B2877381.png)

![2,4-dimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2877384.png)

![Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate](/img/structure/B2877387.png)
![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2877389.png)


![2-(1,2-Benzoxazol-3-yl)-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2877392.png)

![3-(4-fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2877395.png)
